![molecular formula C22H43NO4 B12073593 [(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium acetate](/img/structure/B12073593.png)
[(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of 2-hydroxyethyl oleate involves the esterification of oleic acid (9-octadecenoic acid) with ethylene glycol. The reaction typically occurs under acidic conditions, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is [(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium acetate .
Industrial Production:: While there isn’t extensive information on large-scale industrial production, the laboratory synthesis can be scaled up for commercial purposes. Optimization of reaction conditions and purification steps would be necessary for industrial-scale production.
Análisis De Reacciones Químicas
2-hydroxyethyl oleate can undergo various chemical reactions:
Ester Hydrolysis: Under alkaline conditions, it can hydrolyze back to oleic acid and ethylene glycol.
Oxidation: It is susceptible to oxidation by atmospheric oxygen or other oxidizing agents.
Reduction: Reduction of the double bond in the oleic acid portion can yield saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions.
Common reagents and conditions depend on the specific reaction type. Major products include hydrolyzed oleic acid, reduced derivatives, and oxidized forms.
Aplicaciones Científicas De Investigación
2-hydroxyethyl oleate finds applications in:
Cosmetics: As an emulsifier and skin-conditioning agent.
Pharmaceuticals: In drug delivery systems due to its amphiphilic nature.
Biomedical Research: Studied for its potential anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The exact mechanism of action remains an area of ongoing research. its amphiphilic nature suggests interactions with cell membranes, enzymes, and signaling pathways. Further studies are needed to elucidate specific molecular targets.
Comparación Con Compuestos Similares
2-hydroxyethyl oleate is unique due to its combination of a hydroxyl group and an ammonium cation. Similar compounds include other fatty acid esters, but few possess both functional groups simultaneously.
Propiedades
Fórmula molecular |
C22H43NO4 |
|---|---|
Peso molecular |
385.6 g/mol |
Nombre IUPAC |
[(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium;acetate |
InChI |
InChI=1S/C20H39NO2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(17-18-22)20(21)23;1-2(3)4/h9-10,19,22H,2-8,11-18H2,1H3,(H2,21,23);1H3,(H,3,4)/b10-9-; |
Clave InChI |
OXALCJALRZOQKS-KVVVOXFISA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCC(CCO)C(=O)[NH3+].CC(=O)[O-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCC(CCO)C(=O)[NH3+].CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



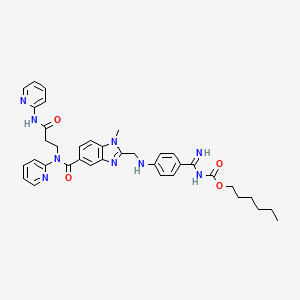
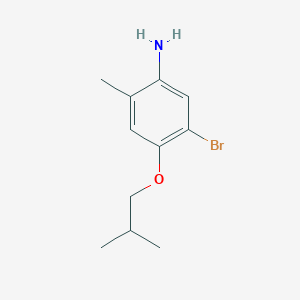
![4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12073540.png)
![2-[4-(2-Methylpropoxy)phenyl]acetonitrile](/img/structure/B12073541.png)
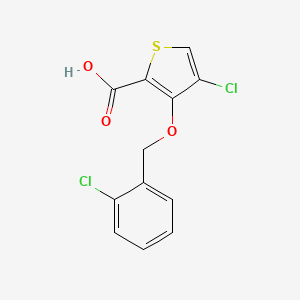
![[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol](/img/structure/B12073547.png)

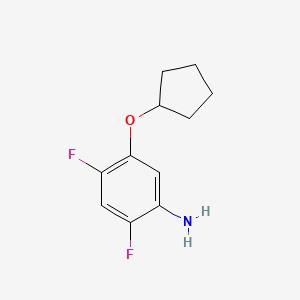
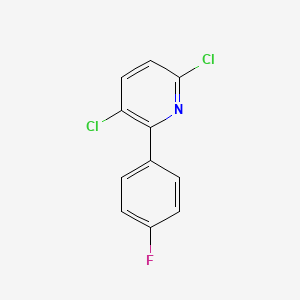
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate](/img/structure/B12073563.png)


![4'-Amino-N,N-dimethyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12073600.png)
